Vinyllithium
Overview
Description
Vinyllithium is an organolithium compound with the chemical formula LiC₂H₃. It is characterized by the presence of a vinyl group (–CH=CH₂) bonded to lithium. This compound is a colorless or white solid, typically encountered as a solution in tetrahydrofuran (THF). This compound is a valuable reagent in organic synthesis, particularly for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vinyllithium can be prepared through several methods:
Lithium-Halogen Exchange: This method involves the reaction of vinyl halides with lithium metal.
Halide-Free Route: The reaction of ethylene with lithium yields this compound and lithium hydride.
Transmetalation: This involves the exchange of metals between organometallic compounds, such as the reaction of vinylmagnesium bromide with lithium chloride.
Industrial Production Methods: In industrial settings, this compound is often produced using the lithium-halogen exchange method due to its reliability and efficiency. The reaction is typically carried out in anhydrous conditions to prevent decomposition .
Chemical Reactions Analysis
Types of Reactions: Vinyllithium undergoes various types of reactions, including:
Addition Reactions: It adds to carbonyl compounds to form allylic alcohols.
Vinylation Reactions: this compound is used to install vinyl groups on metal-based reagents, leading to the formation of vinylsilanes, vinylcuprates, and vinylstannanes.
Common Reagents and Conditions:
Reagents: Common reagents used with this compound include butyllithium, vinylmagnesium bromide, and various electrophiles
Major Products:
Allylic Alcohols: Formed from the addition of this compound to ketones.
Vinylsilanes, Vinylcuprates, and Vinylstannanes: Formed through vinylation reactions.
Scientific Research Applications
Vinyllithium has a wide range of applications in scientific research due to its high reactivity:
Mechanism of Action
The mechanism of action of vinyllithium involves its role as a strong nucleophile. The negatively charged carbon atom bonded to lithium allows it to effectively react with electrophilic compounds, such as carbonyls and alkyl halides. This reactivity enables the formation of new carbon-carbon bonds, which is crucial in synthetic organic chemistry .
Comparison with Similar Compounds
Vinylmagnesium Bromide: A Grignard reagent that behaves similarly to vinyllithium but is easier to generate in the laboratory.
Vinylsilanes, Vinylcuprates, and Vinylstannanes: These compounds are also used for vinylation reactions but differ in their reactivity and stability.
Uniqueness: this compound is unique due to its high reactivity and ability to form carbon-carbon bonds efficiently. Its use in anhydrous conditions and low temperatures makes it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
lithium;ethene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3.Li/c1-2;/h1H,2H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSTXVAUZZDMOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C=[CH-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Li | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238670 | |
Record name | Vinyllithium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10238670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
34.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917-57-7 | |
Record name | Vinyllithium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000917577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vinyllithium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10238670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Vinyllithium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.844 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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